Lipophilicity and Hydrogen Bonding Profile: N-(2-Ethoxyethyl) vs. Unsubstituted vs. Piperidinylethyl Analogs
The 2-ethoxyethyl substituent in N-(2-ethoxyethyl)bicyclo[2.2.1]heptan-2-amine confers a computed XLogP3 of 1.4 and a topological polar surface area (TPSA) of 35.3 Ų [1]. In contrast, the unsubstituted bicyclo[2.2.1]heptan-2-amine has a lower XLogP (~0.9-1.1) and a TPSA of 26.0 Ų [2]. For NMDA-targeted analogs, N-(2-(piperidin-1-yl)ethyl)-2-phenylbicyclo[2.2.1]heptan-2-amine (compound 5a) possesses a significantly higher molecular weight (~326 g/mol) and a basic tertiary amine that increases hydrogen bond acceptor count and alters CNS penetration characteristics [3]. The intermediate lipophilicity of the ethoxyethyl derivative positions it for balanced blood-brain barrier permeability without the excessive basicity or molecular weight burden of piperidine-containing analogs.
| Evidence Dimension | Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 1.4; TPSA = 35.3 Ų |
| Comparator Or Baseline | Unsubstituted bicyclo[2.2.1]heptan-2-amine: XLogP ≈ 1.0; TPSA = 26.0 Ų; Compound 5a: TPSA significantly higher, MW = 326 g/mol |
| Quantified Difference | ΔXLogP ≈ +0.4-0.5; ΔTPSA = +9.3 Ų vs. unsubstituted; ΔMW ≈ -143 g/mol vs. compound 5a |
| Conditions | Computed physicochemical properties from PubChem and vendor datasheets |
Why This Matters
Physicochemical differentiation directly impacts passive permeability, solubility, and CNS penetration potential—critical parameters for lead optimization in neuroscience and oncology programs.
- [1] PubChem. (2026). 2-(2-Ethoxyethyl)bicyclo[2.2.1]heptan-2-amine. CID 65019718. View Source
- [2] PubChem. (2026). Bicyclo[2.2.1]heptan-2-amine. CID 241036. View Source
- [3] Ates-Alagoz, Z., Sun, S., Wallach, J., & Adejare, A. (2011). Syntheses and Pharmacological Evaluations of Novel N-Substituted Bicyclo-Heptane-2-amines at N-Methyl-d-Aspartate Receptors. Chemical Biology & Drug Design, 78(1), 25-32. View Source
